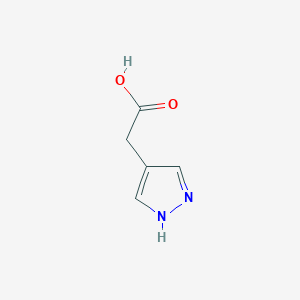

2-(1H-pyrazol-4-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

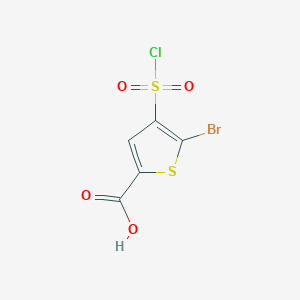

“2-(1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .

Molecular Structure Analysis

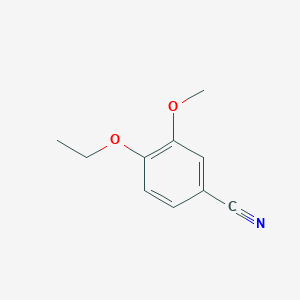

The molecular structure of “2-(1H-pyrazol-4-yl)acetic acid” is represented by the Inchi Code: 1S/C8H12N2O2/c1-6(2)10-5-7(4-9-10)3-8(11)12/h4-6H,3H2,1-2H3,(H,11,12) .

Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

科学的研究の応用

Corrosion Inhibition in Metals

Pyrazoline derivatives, including 2-(1H-pyrazol-4-yl)acetic acid analogs, have been studied extensively as corrosion inhibitors for metals, particularly mild steel, in acidic environments. These compounds exhibit high inhibition efficiency, with their action primarily involving adsorption on the metal surface. Experimental and computational studies affirm the effectiveness of these derivatives in enhancing corrosion resistance, a critical aspect in industries such as petroleum refining (Lgaz et al., 2018), (Lgaz et al., 2020).

Organic Synthesis and Molecular Structure Studies

2-(1H-pyrazol-4-yl)acetic acid derivatives are involved in various organic synthesis processes. These processes lead to the formation of cyclic products, heterocyclic compounds, and serve as intermediates in chemical reactions. The molecular structures of these derivatives and their reaction behaviors have been characterized by methods like NMR and X-ray crystallography, offering insights into their chemical properties and potential applications (Smyth et al., 2007).

Catalysis in Chemical Reactions

Certain derivatives of 2-(1H-pyrazol-4-yl)acetic acid have been explored as catalysts in chemical reactions, such as the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. These reactions are crucial in organic synthesis and industrial chemistry, highlighting the potential of these compounds in catalytic applications (Xie et al., 2014).

Synthesis and Characterization of Organotin Derivatives

Organotin derivatives of bis(pyrazol-1-yl)acetic acid have been synthesized and characterized. These compounds exhibit various biological activities, including cytotoxicities, and have potential applications in medicinal chemistry. Their synthesis and bioassay screening are significant for understanding the bioactive potential of these derivatives (Wen et al., 2005).

Binding Sites in Biochemistry

2-(1H-pyrazol-4-yl)acetic acid derivatives are used to create binding sites for metal ions in biochemical studies. These binding sites are essential for studying metal ion interactions in biological systems, which is critical in fields like bioinorganic chemistry (Boa et al., 2005).

Fluorescent Sensors for Metal Ions

Novel pyrazoline derivatives of 2-(1H-pyrazol-4-yl)acetic acid have been developed as fluorescent sensors, particularly for zinc ions. These sensors demonstrate high selectivity and low detection limits, showing promise in analytical chemistry for metal ion detection (Gong et al., 2011).

将来の方向性

The synthesis and applications of pyrazole derivatives continue to be an active area of research due to their diverse pharmacological effects and their use as synthetic intermediates in various fields . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

特性

IUPAC Name |

2-(1H-pyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWJTOHJADWQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-4-yl)acetic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2834847.png)

![5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2834855.png)

![2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B2834856.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)

![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)

![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)